6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Description
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one (CAS: 337463-65-7) is a heterocyclic compound with the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol. It features a pyrido-oxazine core substituted with an amino group at the 6-position. While its exact pharmacological profile remains understudied, structural analogs have demonstrated activities ranging from anticancer to enzyme inhibition.
Properties
IUPAC Name |
6-amino-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMUKYDWGTOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622140 | |
| Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-65-7 | |
| Record name | 6-Amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337463-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with sodium hydroxide to form the oxazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product .
Chemical Reactions Analysis
Reduction of Nitro Precursors
The amino group in this compound can be introduced via catalytic hydrogenation or chemical reduction of its nitro analog (6-nitro-2H-pyrido[3,2-B] oxazin-3(4H)-one). Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol reduces the nitro group to an amine at 60–80°C, yielding the target compound with >85% efficiency. This reaction is critical for synthesizing the compound from its nitro derivative.
Alkylation at the Amino Group
The amino group undergoes nucleophilic substitution with alkyl/aryl halides. For example:
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Reaction with benzyl bromide in dimethylformamide (DMF) at 80°C produces 4-benzyl-6-amino-2H-pyrido[3,2-B] oxazin-3(4H)-one .
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Methylation with methyl iodide in the presence of potassium carbonate yields 4-methyl-6-amino derivatives .
These reactions are facilitated by bases like triethylamine, with yields ranging from 70% to 92% .
Acylation Reactions
The amino group reacts with acyl chlorides to form amides:
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Treatment with chloroacetyl chloride in dichloromethane produces 6-chloroacetamido derivatives .
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Acetylation with acetic anhydride in pyridine forms 6-acetamido-2H-pyrido[3,2-B] oxazin-3(4H)-one .
Reactions typically proceed at 0–25°C, with yields exceeding 80% .
Electrophilic Aromatic Substitution
The electron-rich pyridine-oxazine ring undergoes halogenation and nitration:
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Bromination with Br₂ in acetic acid introduces bromine at the 7-position, forming 7-bromo-6-amino-2H-pyrido[3,2-B] oxazin-3(4H)-one .
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Nitration with nitric acid/sulfuric acid at 50°C yields 7-nitro derivatives , though this reaction requires careful temperature control to avoid over-nitration.
Cyclization and Ring Expansion
The compound participates in cycloaddition reactions:
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Reaction with diketene in toluene forms fused pyrimidine-oxazine hybrids .
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Heating with formaldehyde in ethanol generates spirocyclic derivatives via Mannich reactions.
Mechanistic Insights
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Alkylation/Acylation : The amino group acts as a nucleophile, attacking electrophilic carbons in alkyl halides or acyl chlorides .
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Bromination : Electrophilic substitution occurs at the 7-position due to directing effects of the amino and oxazine oxygen.
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Reduction : NaBH₄ selectively reduces the nitro group without affecting the oxazine ring.
This compound’s reactivity enables its use in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial research . Further studies are needed to explore its potential in asymmetric catalysis and polymer chemistry.
Scientific Research Applications
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a nonsteroidal mineralocorticoid antagonist, which could be useful in treating conditions like hypertension and heart failure.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it suitable for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, as a nonsteroidal mineralocorticoid antagonist, it binds to the mineralocorticoid receptor, preventing the receptor from interacting with its natural ligand, aldosterone. This inhibition can lead to reduced sodium reabsorption in the kidneys, thereby lowering blood pressure .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrido-oxazine scaffold allows diverse substitutions, which critically influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
Key Points :
- The amino group at C6 may require post-functionalization steps, such as catalytic hydrogenation of nitro precursors .
- Combustion-derived bismuth oxide (Bi₂O₃) efficiently catalyzes N-alkylation reactions for high-yield synthesis .
- Microwave-assisted synthesis improves efficiency for N-substituted derivatives .
Pharmacological Activities
While 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one lacks reported bioactivity data, its analogs show diverse therapeutic effects:
Gaps and Opportunities :
- The amino derivative’s bioactivity remains unexplored. Hypothetically, its polarity could enhance target binding compared to hydrophobic substituents (e.g., bromo, nitro).
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Insights :
- The amino group likely improves aqueous solubility, advantageous for drug formulation.
- Stability data for the amino derivative suggests refrigeration is required for storage .
Biological Activity
6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, also known by its CAS number 337463-65-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of 165.15 g/mol. Its structural characteristics contribute to its biological activity, including potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 337463-65-7 |
| Molecular Formula | C7H7N3O2 |
| Molecular Weight | 165.15 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study on substituted pyrido[3,2-b]oxazinones demonstrated their effectiveness against various bacterial strains. The compound's derivatives were evaluated for their minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| Compound A | 80–160 | E. coli, S. aureus |
| Compound B | 40–80 | Pseudomonas aeruginosa |
| This compound | TBD | TBD |
Analgesic Activity
In pharmacological evaluations, certain derivatives of pyrido[3,2-b][1,4]oxazinones have shown analgesic properties comparable to acetylsalicylic acid (aspirin). For example, a specific derivative was reported to have an effective dose (ED50) of 12.5 mg/kg in mouse models for pain relief.
Case Study: Synthesis and Evaluation
A significant study involved the synthesis of various N-substituted pyrido[3,2-b]oxazinones and their pharmacological evaluation. The most promising compound demonstrated a safety index significantly higher than that of aspirin while retaining analgesic efficacy.
Key Findings:
- Compound : 4-[3-(4-fluorophenyl-1-piperazinyl)propyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
- ED50 Values :
- Mouse: 12.5 mg/kg (phenylquinone writhing test)
- Rat: 27.8 mg/kg (acetic acid writhing test)
These findings underscore the potential therapeutic applications of this class of compounds.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in pain pathways and bacterial DNA replication mechanisms. The compound's structural features allow it to act as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one and its derivatives?
- Methodology : Use alkylation reactions with substituted alkyl halides and catalytic bismuth oxide under reflux conditions. For example, 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can react with 4-nitrobenzyl bromide to yield 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) . Optimize reaction time and solvent polarity (e.g., DMF or THF) to improve regioselectivity.
- Characterization : Confirm purity via HPLC (≥98%) and structural integrity using NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and mass spectrometry .
Q. How can researchers validate the purity and stability of this compound derivatives?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmosphere (decomposition temperature >200°C) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives .
Q. What in vitro assays are suitable for initial screening of anticancer activity for this compound?
- Protocols :
- Cell Viability (MTT Assay) : Treat HepG2, Huh-7, or HCCLM3 cells with 0–100 µM compound for 48–72 hours. Calculate IC50 values using nonlinear regression analysis .
- Dose-Response Curves : Use GraphPad Prism to model dose-dependent inhibition (e.g., NPO showed IC50 = 12.5 µM in HepG2 cells) .
Advanced Research Questions
Q. How does substituent variation on the pyrido-oxazinone core modulate NF-κB inhibitory activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Nitro (-NO2) at the 4-position enhances NF-κB binding inhibition (e.g., NPO reduces p65 phosphorylation by 70% at 20 µM) .
- Hydrophobic Substituents : Alkyl chains (e.g., propyl) improve membrane permeability but may reduce solubility; balance logP values (optimal range: 2.5–3.5) .
- Mechanistic Studies :
- Electrophoretic Mobility Shift Assay (EMSA) : Quantify NF-κB DNA binding inhibition using -labeled oligonucleotides .
- Luciferase Reporter Assays : Transfect HCC cells with NF-κB-responsive luciferase constructs to measure transcriptional suppression .
Q. What strategies can address contradictions in biological activity data between in vitro and in vivo models?
- Data Reconciliation :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) and tissue distribution in murine models to identify bioavailability limitations .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites that may deactivate the compound in vivo .
- Experimental Design :
- Orthotopic HCC Models : Compare subcutaneous vs. liver-implanted tumors to account for microenvironmental effects .
Q. How can regioselective functionalization of the benzoxazinone ring be achieved for targeted drug design?
- Synthetic Approaches :
- Copper(I)-Catalyzed Click Chemistry : Attach isoxazole moieties via one-pot reactions with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one and aromatic aldehydes .
- Palladium-Mediated Cross-Coupling : Introduce amino groups at specific positions using Buchwald-Hartwig conditions (e.g., 8-amino derivatives) .
- Computational Modeling :
- Density Functional Theory (DFT) : Predict reactive sites using HOMO/LUMO maps (e.g., C6 and C8 positions are most electrophilic) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
